molecular formula C17H18BrClN4O B5361333 N-(4-bromo-2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

N-(4-bromo-2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

Cat. No. B5361333
M. Wt: 409.7 g/mol
InChI Key: GEWYXDZYOZLLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, also known as BPCA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BPCA has been studied for its ability to interact with various biological targets and has shown promising results in preclinical studies.

Mechanism of Action

N-(4-bromo-2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide exerts its effects by binding to specific receptors in the body, including dopamine receptors, serotonin receptors, and adrenergic receptors. By binding to these receptors, this compound can modulate the activity of various neurotransmitters and hormones, leading to changes in physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to improvements in mood and cognitive function. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, a limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-bromo-2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to modulate the activity of dopamine receptors. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of N-(4-bromo-2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide involves the reaction of 4-bromo-2-chloroaniline with 2-(4-piperazin-1-ylphenyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide has been investigated for its potential use as a therapeutic agent for various diseases. It has been shown to have activity against several biological targets, including dopamine receptors, serotonin receptors, and adrenergic receptors. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN4O/c18-13-4-5-15(14(19)11-13)21-17(24)12-22-7-9-23(10-8-22)16-3-1-2-6-20-16/h1-6,11H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWYXDZYOZLLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Br)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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